molecular formula C22H26ClN3O3 B2472384 N-(1-benzylpiperidin-4-yl)-5-chloro-6-((tetrahydrofuran-3-yl)oxy)nicotinamide CAS No. 1903349-80-3

N-(1-benzylpiperidin-4-yl)-5-chloro-6-((tetrahydrofuran-3-yl)oxy)nicotinamide

Cat. No. B2472384
CAS RN: 1903349-80-3
M. Wt: 415.92
InChI Key: YJLJKYDPMBVRMN-UHFFFAOYSA-N
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Description

N-(1-benzylpiperidin-4-yl)-5-chloro-6-((tetrahydrofuran-3-yl)oxy)nicotinamide, also known as BPN-15606, is a novel small molecule that has been identified as a potential therapeutic agent for the treatment of Alzheimer's disease. It has been found to be a potent inhibitor of phosphodiesterase-4D (PDE4D), an enzyme that plays a key role in the regulation of cyclic adenosine monophosphate (cAMP) signaling in the brain. In

Scientific Research Applications

Synthesis and Chemical Properties

Research in the field of chemistry has produced derivatives of nicotinic acid and nicotinamide, demonstrating various synthesis methods and chemical properties. For instance, the synthesis and properties of nicotinic acid derivatives containing a tetramethylpiperidine 1-oxyl residue have been explored, highlighting methods of obtaining spin-labeled analogs of nicotinamide through condensation and acylation reactions (Lifshits et al., 1976). These studies provide foundational knowledge on the chemical behavior and modification possibilities of nicotinamide derivatives.

Biological Activities

Nicotinamide derivatives have been investigated for their biological activities, including antimicrobial properties and herbicidal activity. A study on new 4-Thiazolidinones of Nicotinic Acid revealed that some derivatives exhibit antimicrobial activity against a range of bacteria and fungi, comparable to standard drugs (Patel & Shaikh, 2010). Additionally, research on N-(Arylmethoxy)-2-chloronicotinamides derived from Nicotinic Acid showed that certain compounds possess excellent herbicidal activity against specific weeds, highlighting the potential of nicotinamide derivatives in agricultural applications (Yu et al., 2021).

Antineoplastic Activities

The synthesis and evaluation of 6-substituted nicotinamides have been conducted, with some compounds showing moderate activity against cancer models such as the Walker rat carcinoma and mouse lymphoid leukaemia L 1210. These studies suggest the potential of nicotinamide derivatives in cancer treatment, though further research is needed to fully understand their efficacy and mechanism of action (Ross, 1967).

Electrocatalytic and Oxidative Properties

N-Oxyl compounds, including those related to nicotinamide derivatives, have been utilized as catalysts in selective oxidation reactions and electrocatalytic applications. These compounds demonstrate significant potential in facilitating various electrosynthetic reactions, offering insights into the mechanisms of chemical and electrochemical catalysis by N-oxyl compounds (Nutting, Rafiee, & Stahl, 2018).

properties

IUPAC Name

N-(1-benzylpiperidin-4-yl)-5-chloro-6-(oxolan-3-yloxy)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26ClN3O3/c23-20-12-17(13-24-22(20)29-19-8-11-28-15-19)21(27)25-18-6-9-26(10-7-18)14-16-4-2-1-3-5-16/h1-5,12-13,18-19H,6-11,14-15H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJLJKYDPMBVRMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C2=CC(=C(N=C2)OC3CCOC3)Cl)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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